molecular formula C13H19ClN2O3 B11789977 Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

Cat. No.: B11789977
M. Wt: 286.75 g/mol
InChI Key: ZYTPQSYSHMKUBP-UHFFFAOYSA-N
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Description

Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3. It is known for its unique structure, which includes a piperazine ring and a tetrahydrobenzo dioxin moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with a suitable benzodioxin derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is unique due to its specific combination of a piperazine ring and a tetrahydrobenzo dioxin moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

2,3,4a,8a-tetrahydro-1,4-benzodioxin-3-yl(piperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12;/h1-4,10-12,14H,5-9H2;1H

InChI Key

ZYTPQSYSHMKUBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3C=CC=CC3O2.Cl

Origin of Product

United States

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